![molecular formula C15H15F2NO B2668664 {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine CAS No. 1095069-23-0](/img/structure/B2668664.png)
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine is a chemical compound with the molecular formula C15H15F2NO and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of fluorine atoms and a phenoxy group, which contribute to its unique chemical properties.
準備方法
The synthesis of {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine typically involves the reaction of 5-fluoro-2-(3-fluorophenoxy)benzaldehyde with methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
化学反応の分析
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the formation of corresponding amines and phenols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine can be compared with other similar compounds, such as:
{1-[5-Fluoro-2-(3-chlorophenoxy)phenyl]ethyl}(methyl)amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
{1-[5-Fluoro-2-(3-bromophenoxy)phenyl]ethyl}(methyl)amine: The presence of a bromine atom can influence the reactivity and interactions of the compound.
{1-[5-Fluoro-2-(3-iodophenoxy)phenyl]ethyl}(methyl)amine:
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
1-[5-fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-10(18-2)14-9-12(17)6-7-15(14)19-13-5-3-4-11(16)8-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRNJCUXGMQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2668581.png)
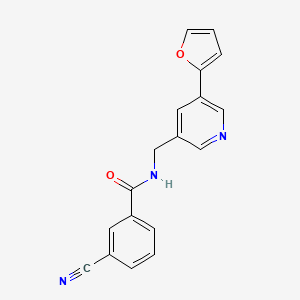
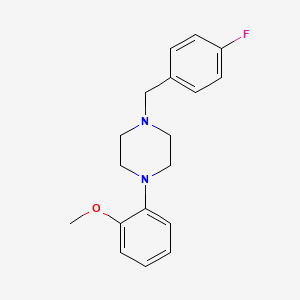
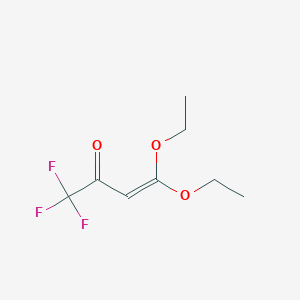
![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)
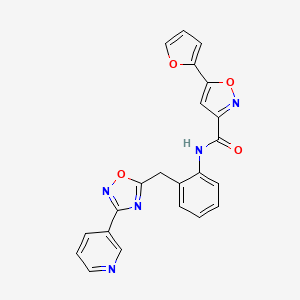

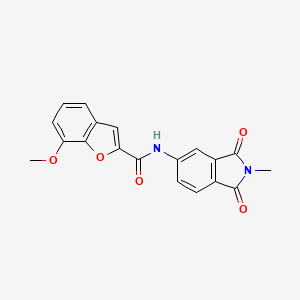
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B2668598.png)


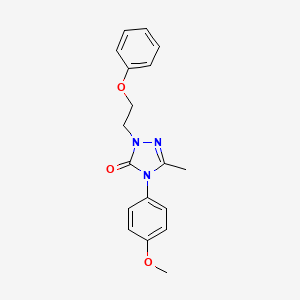
![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

